An In-depth Technical Guide to the Synthesis and Characterization of 2-(Ethylthio)-5-nitropyridine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Ethylthio)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Ethylthio)-5-nitropyridine, a key intermediate in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.
Introduction
2-(Ethylthio)-5-nitropyridine is a substituted pyridine derivative of significant interest in the field of medicinal chemistry. The presence of the electron-withdrawing nitro group and the versatile ethylthio moiety makes it a valuable building block for the synthesis of a variety of more complex molecules with potential therapeutic applications. The core structure is amenable to further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.
Synthesis of 2-(Ethylthio)-5-nitropyridine
The most common and efficient synthetic route to 2-(Ethylthio)-5-nitropyridine involves a two-step process. The first step is the synthesis of the key precursor, 2-chloro-5-nitropyridine. The second step is the nucleophilic aromatic substitution of the chloro group with an ethylthio group.
Step 1: Synthesis of 2-Chloro-5-nitropyridine
Several methods have been reported for the synthesis of 2-chloro-5-nitropyridine. A common approach starts from 2-aminopyridine, which undergoes nitration followed by a Sandmeyer-type reaction. An alternative, high-yield method involves the chlorination of 2-hydroxy-5-nitropyridine.[1]
Reaction Scheme for Step 1 (from 2-aminopyridine):
Caption: Synthesis of 2-chloro-5-nitropyridine from 2-aminopyridine.
Step 2: Synthesis of 2-(Ethylthio)-5-nitropyridine
The final step involves the reaction of 2-chloro-5-nitropyridine with a source of the ethylthiolate nucleophile, typically sodium ethanethiolate, generated in situ from ethanethiol and a base like sodium hydroxide or sodium ethoxide.
Reaction Scheme for Step 2:
Caption: Synthesis of 2-(Ethylthio)-5-nitropyridine.
Experimental Protocols
Synthesis of 2-Chloro-5-nitropyridine (from 2-Hydroxy-5-nitropyridine)[1]
This protocol is adapted from a high-yield patent procedure.
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To a stirred solution of 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol) in phosphorus oxychloride (50 mL) is slowly added phosphorus pentachloride (25.0 g, 0.12 mol).
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The reaction mixture is heated to 100-105 °C and stirred for 5 hours.
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After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.
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The residue is cooled and carefully poured into ice water (120 g) with vigorous stirring.
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The aqueous solution is neutralized to pH 8-9 with a 40 wt% aqueous sodium hydroxide solution.
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The product is extracted with dichloromethane (3 x 60 mL).
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The combined organic layers are washed with saturated brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield 2-chloro-5-nitropyridine as a yellow solid.
Synthesis of 2-(Ethylthio)-5-nitropyridine
This protocol is adapted from the procedure for the synthesis of the analogous 2-(methylthio)-5-nitropyridine.
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In a round-bottom flask, dissolve sodium hydroxide (1.32 g, 0.033 mol) in ethanol (60 mL) with gentle heating.
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To this solution, add ethanethiol (2.05 g, 0.033 mol).
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Add 2-chloro-5-nitropyridine (4.75 g, 0.03 mol) to the solution and stir the mixture at room temperature.
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The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.
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The crude product is washed with water and can be purified by recrystallization from ethanol to afford 2-(Ethylthio)-5-nitropyridine.
Characterization of 2-(Ethylthio)-5-nitropyridine
The structure and purity of the synthesized 2-(Ethylthio)-5-nitropyridine are confirmed by various spectroscopic methods.
Physical Properties
| Property | Value |
| CAS Number | 107756-05-8 |
| Molecular Formula | C₇H₈N₂O₂S |
| Molecular Weight | 184.22 g/mol |
| Appearance | Expected to be a yellow solid |
| Melting Point | Not available in the searched literature |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-(Ethylthio)-5-nitropyridine based on analysis of closely related compounds.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | d | 1H | H-6 (Pyridine) |
| ~8.3 | dd | 1H | H-4 (Pyridine) |
| ~7.3 | d | 1H | H-3 (Pyridine) |
| ~3.3 | q | 2H | -S-CH₂ -CH₃ |
| ~1.4 | t | 3H | -S-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-2 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~141 | C-5 (Pyridine) |
| ~133 | C-4 (Pyridine) |
| ~122 | C-3 (Pyridine) |
| ~28 | -S -CH₂-CH₃ |
| ~14 | -S-CH₂-CH₃ |
Table 3: Predicted FT-IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2970-2850 | C-H stretch (aliphatic) |
| ~1590, ~1470 | C=C and C=N stretch (pyridine ring) |
| ~1520, ~1350 | N-O stretch (nitro group) |
| ~1300-1200 | C-N stretch |
| ~700-600 | C-S stretch |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z Value | Interpretation |
| 184 | Molecular ion [M]⁺ |
| 155 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 138 | [M - NO₂]⁺ (Loss of nitro group) |
| 123 | [M - C₂H₅ - S]⁺ (Loss of ethyl and sulfur) |
Experimental and Analytical Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of 2-(Ethylthio)-5-nitropyridine.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of 2-(Ethylthio)-5-nitropyridine. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The straightforward synthesis and the potential for further chemical modification make 2-(Ethylthio)-5-nitropyridine an attractive scaffold for the development of novel bioactive compounds.
